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molecular formula C25H17BrF5P B8705377 (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide

(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide

Cat. No. B8705377
M. Wt: 523.3 g/mol
InChI Key: CFQPYIMQKFBJAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791139

Procedure details

The toluene solution from Stage 1 was mixed with triphenyl phosphine (1 g) and heated at 130° C. for 3 hours. After cooling, the solution was diluted with diethyl ether (5 cm3) and the title compound filtered off, washed with hexane (4×5 cm3) and dried by suction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH2:4][Br:5].[C:14]1([P:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(OCC)C>[Br-:5].[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH2:4][P+:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CBr)C(=C(C(=C1F)F)F)F
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the title compound filtered off
WASH
Type
WASH
Details
washed with hexane (4×5 cm3)
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Name
Type
Smiles
[Br-].FC1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(=C(C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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